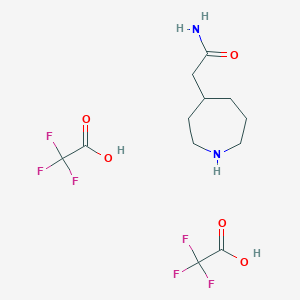
2-(Azepan-4-yl)acetamide,bis(trifluoroaceticacid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azepan-4-yl)acetamide, bis(trifluoroacetic acid) is a chemical compound with the molecular formula C12H18F6N2O5 and a molecular weight of 384.27 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an azepane ring and trifluoroacetic acid groups .
準備方法
The synthesis of 2-(Azepan-4-yl)acetamide, bis(trifluoroacetic acid) involves several steps. One common method includes the reaction of azepane with acetic anhydride to form 2-(Azepan-4-yl)acetamide. This intermediate is then treated with trifluoroacetic acid to yield the final product . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction .
化学反応の分析
2-(Azepan-4-yl)acetamide, bis(trifluoroacetic acid) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
2-(Azepan-4-yl)acetamide, bis(trifluoroacetic acid) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Azepan-4-yl)acetamide, bis(trifluoroacetic acid) involves its interaction with specific molecular targets. The azepane ring and trifluoroacetic acid groups play a crucial role in its activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
2-(Azepan-4-yl)acetamide, bis(trifluoroacetic acid) can be compared with other similar compounds such as:
N-(azepan-4-yl)-2,2,2-trifluoroacetamide: This compound also contains an azepane ring and trifluoroacetic acid groups but differs in its specific structure and properties.
2-(Azepan-4-yl)acetamide: This compound lacks the trifluoroacetic acid groups, making it less reactive in certain chemical reactions.
The uniqueness of 2-(Azepan-4-yl)acetamide, bis(trifluoroacetic acid) lies in its combination of the azepane ring and trifluoroacetic acid groups, which confer specific chemical and biological properties .
生物活性
2-(Azepan-4-yl)acetamide, bis(trifluoroacetic acid) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H18F6N2O5
- Molecular Weight : 384.27 g/mol
- IUPAC Name : 2-(azepan-4-yl)acetamide, bis(trifluoroacetic acid)
Biological Activity Overview
The compound is primarily studied for its potential in various therapeutic applications, including anticancer and antimicrobial activities. Its structure suggests a capacity for interaction with biological targets, which is crucial for its therapeutic efficacy.
The biological activity of 2-(Azepan-4-yl)acetamide may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in critical pathways, such as those related to cancer cell proliferation.
- Cell Cycle Disruption : It could induce apoptosis in cancer cells by affecting cell cycle regulators.
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial enzymes, potentially disrupting DNA replication.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(Azepan-4-yl)acetamide exhibit significant anticancer properties. For instance:
- A study highlighted that derivatives of acetamides showed promising results against various cancer cell lines, with IC50 values indicating potent activity (e.g., some compounds exhibited IC50 values as low as 6.2 μM against colon carcinoma cells) .
Antimicrobial Properties
The biological activity of azepane derivatives has been documented in antimicrobial studies:
- Compounds with similar structures demonstrated comparable antibacterial and antifungal activities against a range of pathogens .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (μM) | Notes |
|---|---|---|---|
| 2-(Azepan-4-yl)acetamide | Anticancer, Antimicrobial | TBD | Potential inhibitor of specific enzymes |
| 4-Methylbenzoylisothiocyanate | Antimicrobial | 27.3 | Effective against breast cancer cells |
| Mercapto-substituted 1,2,4-triazoles | Anticancer | 6.2 - 43.4 | Active against multiple cancer types |
特性
分子式 |
C12H18F6N2O5 |
|---|---|
分子量 |
384.27 g/mol |
IUPAC名 |
2-(azepan-4-yl)acetamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H16N2O.2C2HF3O2/c9-8(11)6-7-2-1-4-10-5-3-7;2*3-2(4,5)1(6)7/h7,10H,1-6H2,(H2,9,11);2*(H,6,7) |
InChIキー |
LMEHXJHGPDXCNF-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCNC1)CC(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















